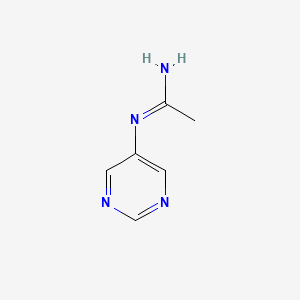
N-(pyrimidin-5-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrimidin-5-yl)acetimidamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-5-yl)acetimidamide typically involves the reaction of pyrimidine derivatives with acetimidamide precursors. One common method includes the use of ammonium acetate and N,N-dimethylformamide dimethyl acetal in a three-component tandem reaction under metal- and solvent-free conditions . This method offers a broad substrate scope and good functional group tolerance, making it suitable for gram-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be fine-tuned to minimize by-products and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyrimidin-5-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups. Substitution reactions can lead to a wide range of substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
N-(pyrimidin-5-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(pyrimidin-5-yl)acetimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also contain a pyrimidine ring and have been studied for their quorum sensing inhibitory effects.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Uniqueness
N-(pyrimidin-5-yl)acetimidamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H8N4 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
N'-pyrimidin-5-ylethanimidamide |
InChI |
InChI=1S/C6H8N4/c1-5(7)10-6-2-8-4-9-3-6/h2-4H,1H3,(H2,7,10) |
Clave InChI |
DRIGKTHMKBMBPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CN=CN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




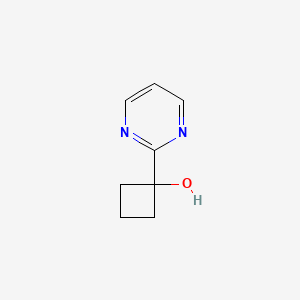
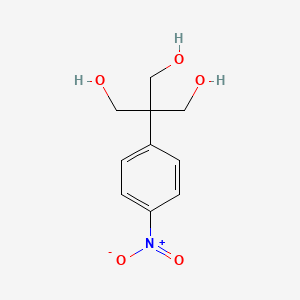

![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
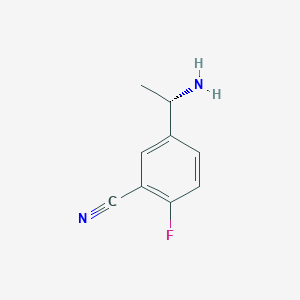
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B13116129.png)
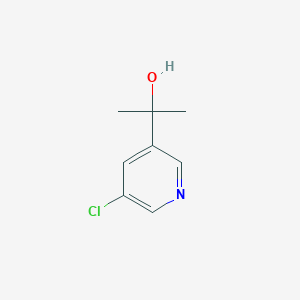
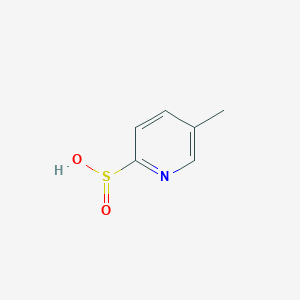
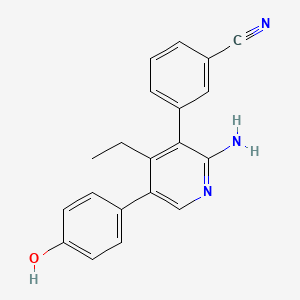
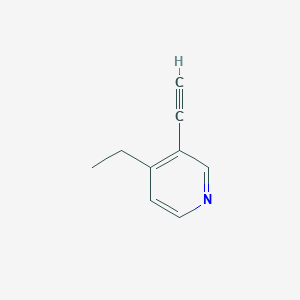
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)

